methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate
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Overview
Description
Methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate is a complex organic compound with a unique structure that combines a benzothiazole moiety with a hydrazinylidene group and a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate typically involves the condensation of 2-mercaptobenzothiazole with 4-bromobenzaldehyde in the presence of a hydrazine derivative. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage. The product is then esterified using methyl chloroformate to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage or the bromophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. The hydrazinylidene group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The bromophenyl group can participate in halogen bonding and other non-covalent interactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
Methyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(4-bromophenyl)hydrazinylidene]ethanoate is unique due to its combination of a benzothiazole moiety with a hydrazinylidene group and a bromophenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12BrN3O2S2 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
methyl (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-[(4-bromophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C16H12BrN3O2S2/c1-22-15(21)14(20-19-11-8-6-10(17)7-9-11)24-16-18-12-4-2-3-5-13(12)23-16/h2-9,19H,1H3/b20-14+ |
InChI Key |
FRBQIWQXFQNRFV-XSFVSMFZSA-N |
Isomeric SMILES |
COC(=O)/C(=N\NC1=CC=C(C=C1)Br)/SC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
COC(=O)C(=NNC1=CC=C(C=C1)Br)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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